
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H13NO4 It is a derivative of cyclobutanecarboxylic acid, featuring a methyl group and a nitrophenyl group attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration of the desired position on the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-methyl-1-(3-aminophenyl)cyclobutanecarboxylic acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, sulfonic acids, or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 3-methyl-1-(3-aminophenyl)cyclobutanecarboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the methyl and nitrophenyl groups.
3-Methylcyclobutanecarboxylic acid: Lacks the nitrophenyl group.
1-(3-Nitrophenyl)cyclobutanecarboxylic acid: Lacks the methyl group.
Uniqueness
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid is unique due to the presence of both the methyl and nitrophenyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
3-methyl-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-8-6-12(7-8,11(14)15)9-3-2-4-10(5-9)13(16)17/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChI 键 |
GJYVEPMWFCIUKX-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



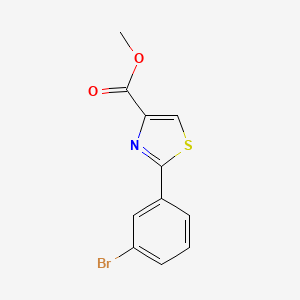
![Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-](/img/structure/B13662711.png)
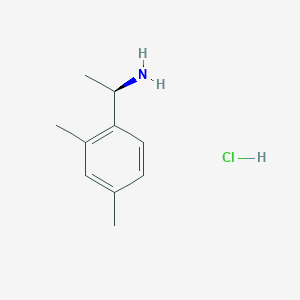
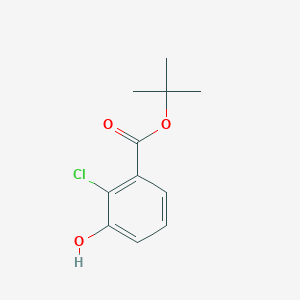
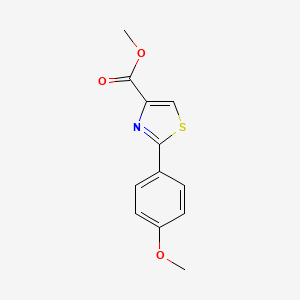
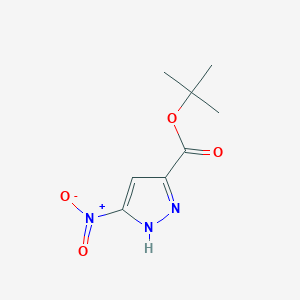


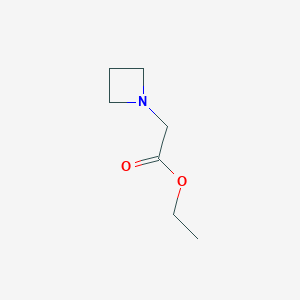

![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)

![8-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662778.png)
